molecular formula C₁₉H₂₂O₄ B042604 2,3-Didehydrogibberellin A9 CAS No. 2531-21-7

2,3-Didehydrogibberellin A9

Cat. No. B042604
CAS RN: 2531-21-7
M. Wt: 314.4 g/mol
InChI Key: NJHXRWOUQCGQAV-MMZROTCTSA-N
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Description

2,3-Didehydro Gibberellin A9 is a derivative of the gibberellin family of plants known for affecting either the stem growth or elongation . It is a C19-gibberellin obtained by formal dehydrogenation across the 2,3-position of gibberellin A9 .


Molecular Structure Analysis

The molecular formula of 2,3-Didehydro Gibberellin A9 is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . It has 7 defined stereocentres .

Scientific Research Applications

  • Biosynthesis in Marah macrocarpus : It is a key enzyme in the biosynthesis of gibberellin in Marah macrocarpus embryos and endosperm (Macmillan et al., 1997).

  • Plant Growth Regulation : Analogues of 2,3-Didehydrogibberellin A9, such as 3-Methylgibberellin, influence plant growth by inhibiting specific enzymes (GA 3α-hydroxylases) and promoting shoot and hypocotyl elongation in plants like dwarf rice and cucumber (Saito et al., 1992).

  • Metabolism by Fungi : Gibberella fujikuroi metabolizes 2,3-Didehydrogibberellin A9 to produce gibberellins A20 and A40, among other metabolites (Bearder et al., 1976).

  • Radioactive Compound Synthesis : The synthesis of 2,3-(3H)-gibberellin A9 with high specific activity has been described for research applications (Yokota et al., 1976).

  • Mechanism and Stereochemistry Studies : Studies on conjugate reduction of enones from gibberellins A3 and A7 provide insights into the mechanism and stereochemistry of this class of compounds (Beale & Macmillan, 1980).

  • Metabolism in Pea Shoots : In pea shoots and seed coats, [3H]GA9 is metabolized through the 13-hydroxylation and 2α-hydroxylation pathways (Zhu & Davies, 1991).

  • Study of Metabolites : Research on metabolites like 16,17-dihydro 16,17-dihydroxy gibberellin A9 in pea seedlings provides insights into the metabolic pathways of gibberellins (Railton, 1977).

  • Partial Synthesis of Radioactive Compounds : The partial synthesis of radioactive gibberellin A29 from gibberellin A3, and its applications in research, have been described (Kirkwood et al., 1982).

  • Enzymatic Activity Studies : The enzyme GA 2beta-hydroxylase converts GA9 to GA51 and GA51-catabolite, crucial for maintaining the concentrations of biologically active GAs in plant tissues (Thomas et al., 1999).

  • Preparation for Bioassay Testing : The preparation of 2,3-Didehydrogibberellin A9 for bioassay testing has been detailed, highlighting its significance in plant growth studies (Beale & Macmillan, 1981).

properties

IUPAC Name

(1R,2R,5R,8R,9S,10R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17?,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHXRWOUQCGQAV-MMZROTCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332092
Record name 2,3-Dehydro-gibberellin A9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Didehydrogibberellin A9

CAS RN

2531-21-7
Record name 2,3-Dehydro-gibberellin A9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Mahavirsing Dinore, H Shivaji Patil… - Chemistry & …, 2023 - Wiley Online Library
Vigna unguiculata (L. Walp) or Cowpea pod methanolic extracts phytochemical analysis, total phenolic content (TPC), and secondary metabolite profiling were determined using gas …
Number of citations: 2 onlinelibrary.wiley.com
AS Jadhao, AS Bhuktar - World J. Pharm. Pharm. Sci, 2017 - researchgate.net
The aim of the present study was to characterize Curcuma angustifolia Roxb. for the presence of biologically active phytochemical constituents using methanol extracts of the rhizome by …
Number of citations: 2 www.researchgate.net

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